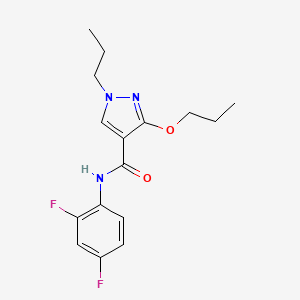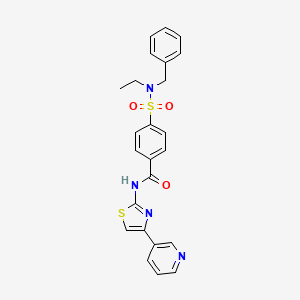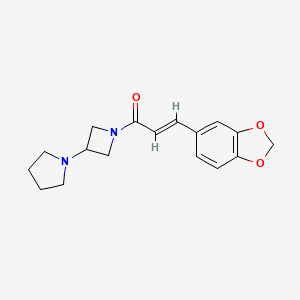
N-(2,4-difluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A compound’s description often includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s purpose or role, such as whether it’s used in any specific industries or research .
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes the compound’s physical properties like melting point, boiling point, solubility, and spectral data, and chemical properties like reactivity and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Herbicidal Activity
One significant area of research involving N-(2,4-difluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide derivatives is in the development of novel herbicides. A study by Ohno et al. (2004) highlighted the synthesis of 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives, emphasizing the introduction of an aryloxy group to the pyrazole ring, which enhanced herbicidal activity and crop safety. Among these, a specific compound, KPP-856, demonstrated promising herbicidal activity against various annual lowland weeds with excellent crop safety at lower application rates (Ohno et al., 2004).
Nematocidal and Fungicidal Activities
Another research avenue explores the nematocidal and fungicidal potentials of pyrazole carboxamide derivatives. Zhao et al. (2017) synthesized a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, revealing that while these derivatives exhibit weak fungicidal activity, some showed significant nematocidal activity against Meloidogyne incognita (Zhao et al., 2017).
Structural and Computational Applications
Kanwal et al. (2022) investigated the synthesis of pyrazole-thiophene-based amide derivatives, focusing on their structural features through computational applications, including DFT calculations and non-linear optical (NLO) properties. This study emphasized the potential of these compounds in various applications due to their reactive and stable nature, as well as their promising NLO responses (Kanwal et al., 2022).
Antimicrobial and Anticancer Properties
Sharshira and Hamada (2011) synthesized a series of pyrazole-1-carboxamides, demonstrating their antimicrobial activities. This research contributes to the understanding of the chemical's potential in developing new antimicrobial agents (Sharshira & Hamada, 2011).
Additionally, Ahsan et al. (2018) explored the synthesis and cytotoxic evaluation of pyrazole-1-carboxamide analogues against breast cancer cell lines, identifying compounds with promising cytotoxicity. This study provides insights into the compound's potential in cancer research (Ahsan et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit fungal lanosterol 14α-demethylase , a key enzyme involved in the biosynthesis of ergosterol, a constituent of fungal cell membranes .
Mode of Action
Compounds with similar structures have been found to inhibit the biosynthesis of ergosterol by interacting with fungal lanosterol 14α-demethylase . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Biochemical Pathways
Similar compounds have been found to affect the ergosterol biosynthesis pathway . Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to cell death .
Result of Action
Similar compounds have been found to cause cell death by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis .
Action Environment
The stability of similar compounds has been found to be stable in air up to their melting point .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O2/c1-3-7-21-10-12(16(20-21)23-8-4-2)15(22)19-14-6-5-11(17)9-13(14)18/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPNJAPKVUGVGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one](/img/structure/B2454587.png)
![3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2454590.png)
![Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454591.png)



![N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2454598.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2454599.png)
![2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2454601.png)
![2-[(6-hydroxypyridin-3-yl)formamido]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2454603.png)

![5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2454605.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide](/img/structure/B2454606.png)